(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
“(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the CAS Number: 292075-95-7. It has a molecular weight of 318.22 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3/b7-5- . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound is solid at room temperature . It has a molecular weight of 318.22 .Scientific Research Applications
Apoptosis Signal-Regulating Kinase 1 Inhibition
Increased activity of apoptosis signal-regulating kinase 1 (ASK1) is linked to various human disorders. Novel ASK1 inhibitor scaffolds, closely related to the compound , have been identified, showing potential pharmaceutical applications. These compounds, including derivatives of 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one, were synthesized and evaluated for their ability to inhibit human protein kinase ASK1, revealing significant inhibitory effects with IC50 values as low as 0.2 μM. This highlights the compound's potential in the development of treatments for diseases associated with ASK1 activity (Volynets et al., 2013).
Antimicrobial Activity
Research into the antimicrobial properties of related thiazolidin-4-one derivatives has been conducted, focusing on the synthesis and evaluation of compounds for their antimicrobial efficacy. Certain derivatives, particularly those with specific substituents, have demonstrated activity, indicating the potential use of the core structure of (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in developing new antimicrobial agents (Цялковский et al., 2005).
GSK-3 Inhibition
The synthesis of bis(2-thioxothiazolidin-4-one) derivatives, including structures related to the compound of interest, has been explored for their potential as GSK-3 inhibitors. These compounds were prepared under microwave conditions and represent a novel approach in the search for effective GSK-3 inhibitors, which are relevant in the treatment of various diseases, including neurological disorders and diabetes (Kamila & Biehl, 2012).
Anticancer and Antioxidant Activities
Novel thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds, which share structural similarities with this compound, have demonstrated significant potential in both fields, highlighting the versatility and therapeutic promise of this chemical scaffold (Saied et al., 2019).
Properties
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUMQNCKKFBRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361514 | |
Record name | 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292075-95-7 | |
Record name | 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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